

Unveiling VO-Ohpic Trihydrate: A Technical Guide to the Potent PTEN Inhibitor

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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[City, State] – In the landscape of targeted therapeutics and cellular signaling research, the emergence of potent and selective enzyme inhibitors is of paramount importance. This document provides an in-depth technical overview of **VO-Ohpic trihydrate**, a vanadium-based coordination complex identified as a highly potent and selective inhibitor of Phosphatase and Tensin Homologue deleted on chromosome 10 (PTEN). This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical properties, structure, and its impact on the critical PTEN/Akt signaling pathway.

Core Chemical and Physical Properties

VO-Ohpic trihydrate is a crystalline solid, recognized for its distinct chemical and physical characteristics that are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Data of **VO-Ohpic Trihydrate**

Property	Value	Reference
IUPAC Name	(OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa N^1, \kappa O^2$) [3-(hydroxy- κO)-2-pyridinecarboxylato(2-)- κO^2]oxo-vanadate(1-), hydrogen, trihydrate	[1]
Synonyms	VO-Ohpic; VO Ohpic	[2]
CAS Number	476310-60-8	[2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₁₁ V	[2]
Molecular Weight	415.20 g/mol	[3]
Appearance	Crystalline solid	[2]
Solubility	Insoluble in water; ≥ 121.8 mg/mL in DMSO; ≥ 45.8 mg/mL in EtOH (with sonication)	[2]
Storage	Store at -20°C	[2]

Molecular Structure and Composition

VO-Ohpic trihydrate is a vanadium complex. The central vanadyl ion (VO^{2+}) is coordinated with two hydroxypicolinic acid (OHpic) ligands. The "trihydrate" designation indicates the presence of three molecules of water within the crystal structure.

Table 2: Structural Information of **VO-Ohpic Trihydrate**

Feature	Description	Reference
Core Metal	Vanadium (as Vanadyl, VO ²⁺)	[4]
Ligands	2 x 3-Hydroxypicolinic acid (OHpic)	[5]
Hydration	3 x Water (H ₂ O) molecules	[3]
Canonical SMILES	[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O.O[V]=O	[6]
InChI Key	OWDNSCJMZF XFMO-UHFFFAOYSA-N	[6]

Biological Activity: Potent and Selective PTEN Inhibition

VO-Ohpic trihydrate is a highly potent, small-molecule inhibitor of the PTEN enzyme.[2] PTEN is a critical tumor suppressor that acts as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of cellular PIP3.[1] This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is central to cell proliferation, growth, and survival.[6]

Table 3: In Vitro Biological Activity of **VO-Ohpic Trihydrate**

Parameter	Value	Assay Condition	Reference
IC ₅₀ (PTEN)	35 nM	Recombinant PTEN, PIP3-based assay	
IC ₅₀ (PTEN)	46 ± 10 nM	Recombinant PTEN, OMFP-based assay	
Effect on Akt	Dose-dependent increase in phosphorylation at Ser473 and Thr308	NIH 3T3 and L1 fibroblasts	[2]
Saturation of Akt Phosphorylation	75 nM	NIH 3T3 and L1 fibroblasts	[2]
Selectivity	Highly selective for PTEN over other phosphatases (CBPs, SopB, myotubularin, SAC1, PTP-β)	In vitro phosphatase assays	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the synthesis and key biological assays related to **VO-Ohpic trihydrate**.

Synthesis of VO-Ohpic Trihydrate

A specific, detailed synthesis protocol for **VO-Ohpic trihydrate** is not readily available in the public domain. However, based on general methods for the synthesis of vanadyl-picolinate complexes, a representative procedure can be outlined. This involves the reaction of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous or alcoholic solution, followed by crystallization.

General Protocol:

- A solution of vanadyl sulfate (VOSO₄) in deionized water is prepared.

- A separate solution of 3-hydroxypicolinic acid is prepared in a suitable solvent, such as ethanol or a water/methanol mixture.
- The 3-hydroxypicolinic acid solution is added dropwise to the vanadyl sulfate solution with constant stirring. The molar ratio of the reactants is typically controlled to favor the formation of the desired bis-ligand complex.
- The pH of the reaction mixture may be adjusted to promote complex formation and precipitation.
- The reaction is typically stirred at room temperature or slightly elevated temperatures for a period of several hours to overnight.
- The resulting precipitate is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then dried under vacuum to yield the final product.
- The trihydrate form is typically obtained through crystallization from an aqueous solution.

Note: This is a generalized protocol and may require optimization for the specific synthesis of **VO-Ohpic trihydrate**.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.

- Reagent Preparation:
 - PTEN Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT.
 - Substrate Solution: DiC16 Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) dissolved in water to a stock concentration of 1 mM.
 - Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and bismuth citrate in hydrochloric acid.

- **VO-Ohpic Trihydrate** Stock: Dissolved in DMSO to a concentration of 100 μ M and serially diluted in the reaction buffer.
- Assay Procedure:
 - Recombinant PTEN enzyme is pre-incubated with varying concentrations of **VO-Ohpic trihydrate** in the PTEN reaction buffer for 10 minutes at room temperature.
 - The phosphatase reaction is initiated by the addition of the PIP3 substrate.
 - The reaction is allowed to proceed for 20 minutes at 30°C.
 - The reaction is stopped by the addition of the Malachite Green Reagent.
 - After a 10-minute color development period, the absorbance is measured at 650 nm.
 - The amount of phosphate released is determined by comparison to a phosphate standard curve.
 - IC₅₀ values are calculated from the dose-response curve.

Cellular Akt Phosphorylation Assay (Western Blot)

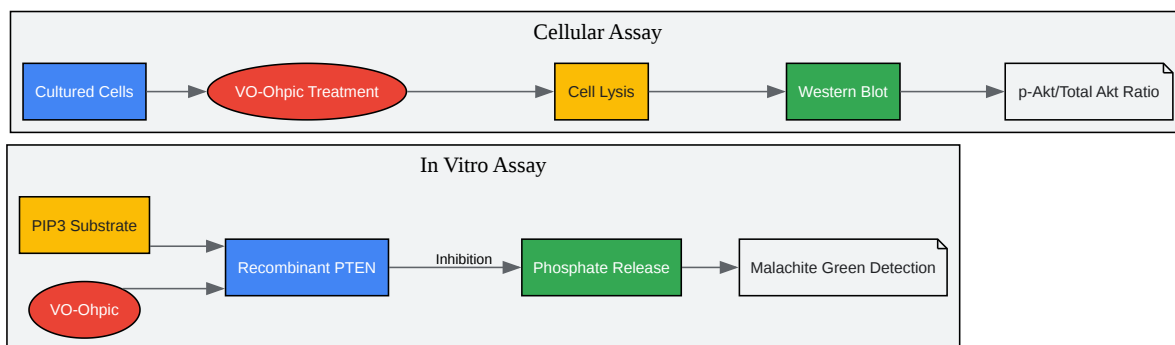
This assay determines the effect of **VO-Ohpic trihydrate** on the downstream target of PTEN, Akt, by measuring its phosphorylation status in cells.

- Cell Culture and Treatment:
 - Cells (e.g., NIH 3T3 or L1 fibroblasts) are cultured to approximately 80% confluency.
 - Cells are serum-starved for a specified period to reduce basal Akt phosphorylation.
 - Cells are then treated with various concentrations of **VO-Ohpic trihydrate** for a designated time.
- Cell Lysis and Protein Quantification:
 - Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- The cell lysates are collected and centrifuged to pellet cellular debris.
- The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.
- Western Blotting:
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
 - The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308) and total Akt overnight at 4°C.
 - The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the effect of **VO-Ohpic trihydrate**.

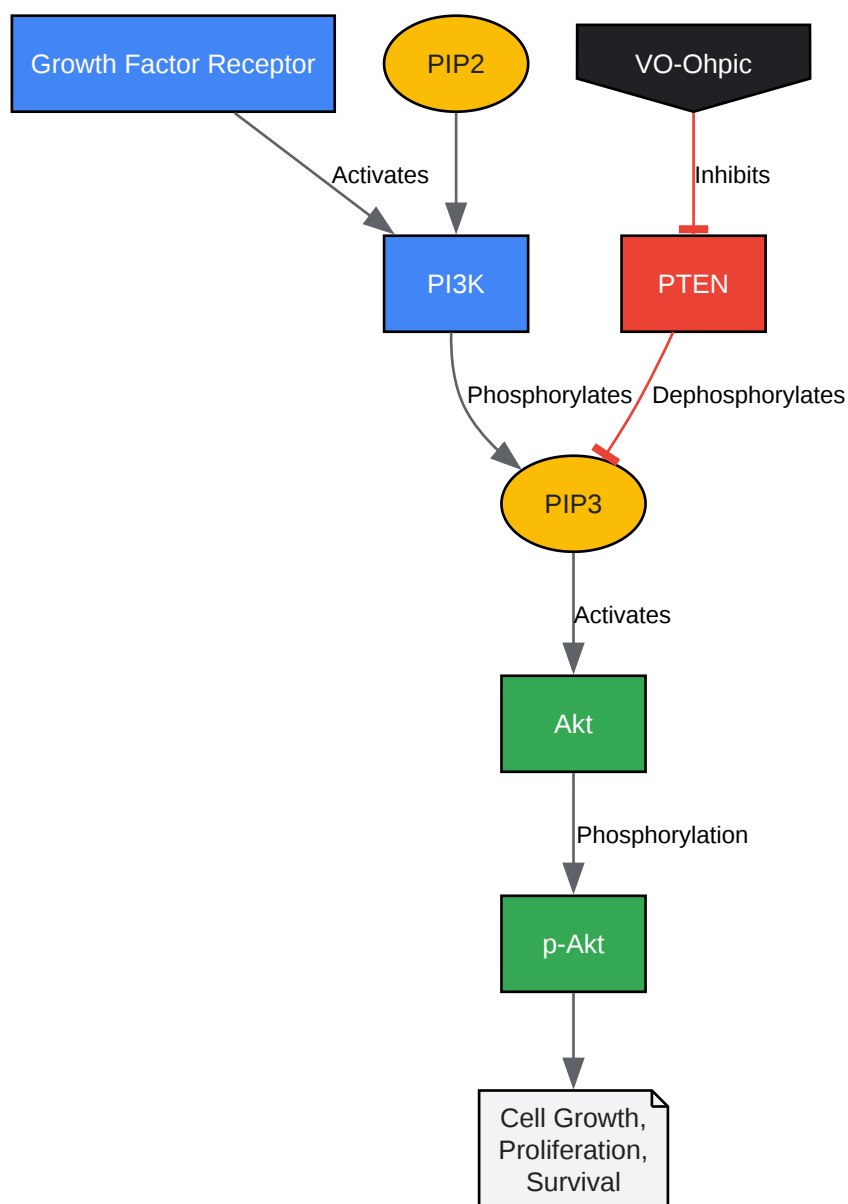
Visualizing the Mechanism of Action

To illustrate the role of **VO-Ohpic trihydrate** in cellular signaling, the following diagrams depict the experimental workflow and the affected signaling pathway.



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*Experimental workflow for assessing **VO-Ohpic trihydrate** activity.*



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*The PTEN/Akt signaling pathway and the inhibitory action of **VO-Ohpic trihydrate**.*

Conclusion

VO-Ohpic trihydrate represents a significant tool for researchers studying the PTEN/Akt signaling pathway. Its high potency and selectivity make it a valuable pharmacological agent for elucidating the complex roles of PTEN in various physiological and pathological processes, including cancer and diabetes. The data and protocols presented in this guide are intended to

support the scientific community in leveraging this compound for future discoveries and potential therapeutic development.

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